
(S)-2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)acetic acid is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of hydroxyl groups attached to a benzene ring and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the use of 4-hydroxyphenylacetic acid as a starting material. The hydroxyl groups are introduced through a series of reactions, including hydroxylation and methylation. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes. These processes often utilize advanced technologies and equipment to achieve high yields and purity. The use of biocatalysts and whole cell cultures, such as those of Arthrobacter protophormiae, has been reported to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted phenolic acids.
Wissenschaftliche Forschungsanwendungen
(S)-2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders and as a component in drug formulations.
Wirkmechanismus
The mechanism of action of (S)-2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and ability to form hydrogen bonds with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may interact with enzymes involved in oxidative stress response, thereby exerting its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar hydroxyl groups on the benzene ring.
4-Hydroxy-3-methoxycinnamic acid: A hydroxycinnamic acid derivative with similar phenolic structure.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: A compound with similar hydroxyl and methoxy groups.
Uniqueness
(S)-2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)acetic acid is unique due to the presence of multiple hydroxyl groups and its specific stereochemistry
Eigenschaften
Molekularformel |
C9H10O5 |
|---|---|
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H10O5/c10-4-6-3-5(1-2-7(6)11)8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
FSBCMIKKVPFZCW-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)O)CO)O |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


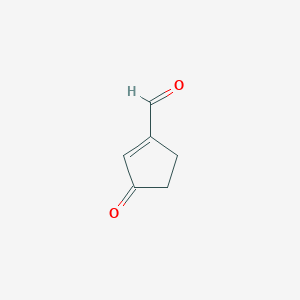
![4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B13120099.png)
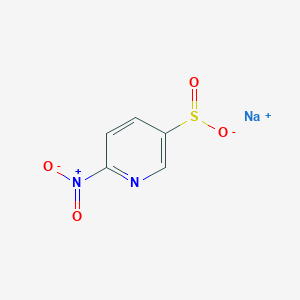
![tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13120111.png)
![6-Ethyl-3-methyl-7-oxo-6,7-dihydro[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B13120124.png)
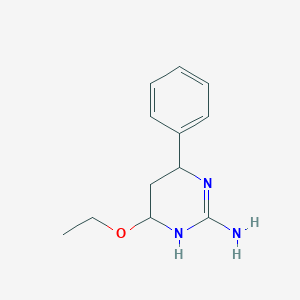
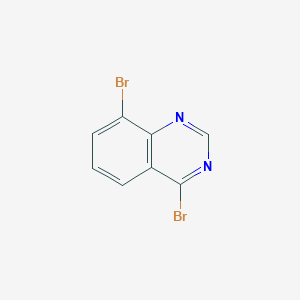
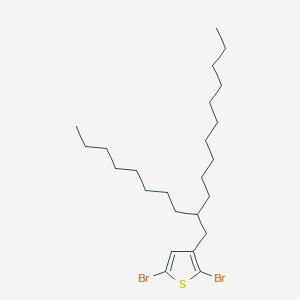

![3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13120152.png)
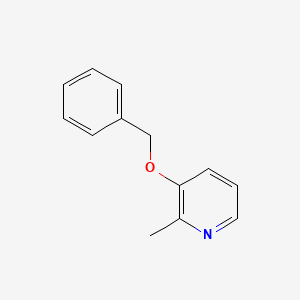
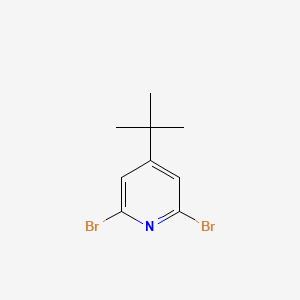
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13120185.png)
![N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13120190.png)
